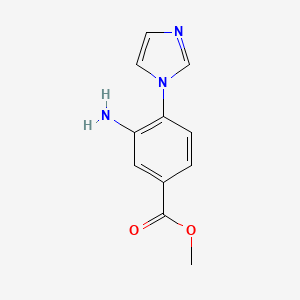

Methyl 3-amino-4-(1h-imidazol-1-yl)benzoate

Descripción

Methyl 3-amino-4-(1H-imidazol-1-yl)benzoate is a benzoate ester derivative featuring an amino group at the 3-position and a 1H-imidazol-1-yl substituent at the 4-position of the aromatic ring. This compound is notable for its hybrid structure, combining a benzoate backbone with heterocyclic and amino functionalities. Evidence from commercial catalogs indicates it has been utilized in research settings, though it is currently listed as a discontinued product .

Propiedades

IUPAC Name |

methyl 3-amino-4-imidazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-11(15)8-2-3-10(9(12)6-8)14-5-4-13-7-14/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZVUUMPELAZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Methyl 3-amino-4-(1h-imidazol-1-yl)benzoate is a derivative of imidazole. Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical and biological properties. .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities.

Actividad Biológica

Methyl 3-amino-4-(1H-imidazol-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features an imidazole ring, which is known for its ability to interact with various biological targets through hydrogen bonding and metal coordination. The presence of the amino group enhances its reactivity and potential interactions with enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, particularly those involved in metabolic pathways or signal transduction.

- Receptor Binding : It can interact with various receptors, modulating their activity and influencing cellular responses.

- Metal Ion Coordination : The imidazole moiety can coordinate with metal ions, affecting enzyme functionality and biological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.

| Compound | Target Organism | MIC (μg/ml) | Comparison Standard |

|---|---|---|---|

| Compound 1 | S. typhi | 50 | Ampicillin (100) |

| Compound 2 | C. albicans | 250 | Griseofulvin (500) |

| Compound 3 | E. coli | 12.5 | Ciprofloxacin (25) |

These results indicate that modifications in the structure can significantly enhance antimicrobial efficacy, making it a candidate for further development in antibiotic therapy .

Anticancer Activity

This compound has been investigated for its anticancer potential. A study involving various cell lines demonstrated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics.

| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| A549 | 10 | Doxorubicin (15) |

| HT-29 | 8 | Cisplatin (12) |

| B16 | 5 | Paclitaxel (7) |

These findings suggest that the compound could serve as a lead structure for the development of new anticancer agents .

Case Studies

Several studies have provided insights into the biological activity of this compound:

- Study on Antimicrobial Efficacy : A comprehensive evaluation of benzimidazole derivatives, including this compound, showed significant antibacterial activity against resistant strains of bacteria, highlighting its potential as a novel antibiotic .

- Cytotoxicity Assessment : Research focusing on the cytotoxic effects of similar imidazole-containing compounds revealed that modifications to the benzoate structure could enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells .

- Mechanistic Studies : Molecular docking studies indicated that this compound binds effectively to target proteins involved in cancer progression, suggesting a mechanism through which it exerts its anticancer effects .

Aplicaciones Científicas De Investigación

Chemistry

Methyl 3-amino-4-(1H-imidazol-1-yl)benzoate serves as a building block in organic synthesis. It can be utilized to create more complex molecules through:

- Substitution Reactions: The amino group can participate in nucleophilic substitutions to form various derivatives.

- Coupling Reactions: It can be coupled with other aromatic compounds to enhance biological activity or modify physical properties.

Biology

In biological research, this compound is employed to study:

- Enzyme Interactions: Its structure allows it to mimic substrate molecules, facilitating studies on enzyme kinetics and inhibition.

- Protein Modifications: The amino group can be used for labeling or modifying proteins, which is crucial in understanding protein function and interactions.

Medicine

This compound has potential therapeutic applications:

- Antibacterial and Antifungal Properties: Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains and fungi, making it a candidate for antibiotic development.

- Thrombosis Treatment: Research indicates that derivatives of this compound may inhibit Factor XIa, which is involved in blood coagulation, thus presenting a potential treatment pathway for thrombotic diseases .

Case Studies and Research Findings

Comparación Con Compuestos Similares

Table 1: Key Structural Differences Among Benzoate Derivatives

Key Observations:

Functional Group Variation : Simpler benzoates like methyl 2,4-dihydroxy-3,6-dimethyl benzoate prioritize hydroxyl and methyl groups, which enhance solubility in polar solvents but limit coordination chemistry compared to imidazole-containing analogues.

Heterocyclic Complexity: Compounds like ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate incorporate benzimidazole, a larger aromatic system, which may confer distinct electronic properties and biological activity.

Notes

Data Limitations : Direct physicochemical or biological data (e.g., solubility, logP, IC₅₀) are absent in the provided evidence; comparisons rely on structural inference.

Research Implications : The compound’s discontinuation highlights the need for alternative synthetic routes or analogues (e.g., benzimidazole derivatives ) for ongoing studies.

Q & A

Q. How are reaction mechanisms validated for imidazole functionalization?

- Methodological Answer : Isotopic labeling (e.g., ¹⁵N-imidazole) tracks nitrogen migration in SNAr reactions. Kinetic studies (Eyring plots) determine activation parameters (ΔH‡, ΔS‡) to distinguish concerted vs. stepwise pathways. In situ IR monitors intermediate formation (e.g., nitrenes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.